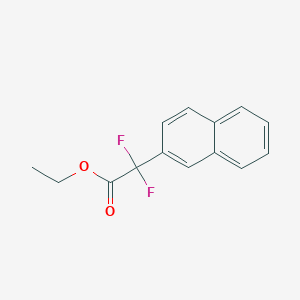

Ethyl difluoro(naphthalen-2-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12F2O2 |

|---|---|

Molecular Weight |

250.24 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-2-naphthalen-2-ylacetate |

InChI |

InChI=1S/C14H12F2O2/c1-2-18-13(17)14(15,16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |

InChI Key |

LEYZSOGWZPUAAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Difluoro Naphthalen 2 Yl Acetate

Direct Synthesis Approaches

Direct synthesis methods focus on introducing the fluorine atoms onto a naphthalen-2-yl acetic acid derivative. These approaches are often favored for their efficiency in late-stage functionalization.

Catalytic Decarboxylative Fluorination Strategies

A prominent direct method for synthesizing difluoromethyl arenes is through catalytic decarboxylative fluorination. This strategy typically involves the reaction of an α,α-difluoroarylacetic acid with an electrophilic fluorine source, facilitated by a metal catalyst. nih.govfigshare.com

For the synthesis of Ethyl difluoro(naphthalen-2-yl)acetate, a plausible precursor would be difluoro(naphthalen-2-yl)acetic acid. This precursor, when treated with an electrophilic fluorinating agent like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under silver(I) catalysis, can undergo decarboxylative fluorination. cardiff.ac.uk The reaction proceeds through a proposed catalytic cycle involving Ag(I), Ag(II), and Ag(III) species. nih.gov The Ag(I) catalyst reacts with Selectfluor to generate a high-valent Ag(III)-F intermediate. A subsequent single electron transfer results in a carboxyl radical, which readily decarboxylates to form an alkyl radical. This radical then reacts with an Ag(II)-F species to yield the final fluorinated product. nih.gov

| Reactants | Reagents | Catalyst | Product |

| Difluoro(naphthalen-2-yl)acetic acid | Selectfluor | Ag(I) salt | 2-(Difluoromethyl)naphthalene |

This table outlines the general components for a decarboxylative fluorination reaction to form the core structure, which would then require subsequent steps to obtain the final ethyl ester.

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers another direct route by introducing fluorine atoms to a suitable precursor. In this approach, a carbanion or enolate derived from ethyl (naphthalen-2-yl)acetate could be treated with an electrophilic fluorine source. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly employed for such transformations. sci-hub.se

The reaction mechanism is believed to be a polar two-electron process. sci-hub.se The substrate, ethyl (naphthalen-2-yl)acetate, would first be deprotonated using a suitable base to form the corresponding enolate. This nucleophilic enolate then attacks the electrophilic fluorine atom of the fluorinating agent, leading to the formation of ethyl fluoro(naphthalen-2-yl)acetate. A second iteration of deprotonation and fluorination would yield the desired this compound. The choice of base and reaction conditions is crucial to control the degree of fluorination and minimize side reactions.

| Starting Material | Base | Fluorinating Agent | Intermediate/Product |

| Ethyl (naphthalen-2-yl)acetate | Lithium diisopropylamide (LDA) | Selectfluor or NFSI | Ethyl fluoro(naphthalen-2-yl)acetate |

| Ethyl fluoro(naphthalen-2-yl)acetate | Lithium diisopropylamide (LDA) | Selectfluor or NFSI | This compound |

This interactive table illustrates the stepwise electrophilic fluorination process.

Nucleophilic Fluorination Pathways

Nucleophilic fluorination provides an alternative pathway, typically starting from a precursor bearing suitable leaving groups, such as halogens. For the synthesis of this compound, a logical starting material would be ethyl dibromo(naphthalen-2-yl)acetate.

This di-halogenated precursor can be subjected to a nucleophilic fluorination reaction using a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride. The reaction mechanism is generally considered to be a nucleophilic substitution (SN2) type process, where the fluoride ion displaces the bromide ions. nih.gov The efficiency of this reaction can be influenced by the choice of solvent and the presence of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt.

Indirect Synthesis via Precursor Modification

Indirect methods involve the synthesis of a key precursor which is then modified in a final step to yield the target compound. These strategies can be highly effective, particularly when the precursors are readily accessible.

Esterification Reactions and Ester Exchange

One of the most straightforward indirect methods is the esterification of difluoro(naphthalen-2-yl)acetic acid. This carboxylic acid precursor can be reacted with ethanol (B145695) under acidic conditions, typically using a strong acid catalyst like sulfuric acid, to form the corresponding ethyl ester. This is a classic Fischer esterification reaction. google.com

Alternatively, transesterification can be employed. If a different ester of difluoro(naphthalen-2-yl)acetic acid is available (e.g., the methyl ester), it can be converted to the ethyl ester by heating it in an excess of ethanol with an acid or base catalyst. google.com

| Precursor | Reagent | Catalyst | Method |

| Difluoro(naphthalen-2-yl)acetic acid | Ethanol | Sulfuric Acid | Fischer Esterification |

| Mthis compound | Ethanol | Acid or Base | Transesterification |

This table compares different esterification approaches for the final synthetic step.

Naphthalene (B1677914) Functionalization Strategies

Building the target molecule by functionalizing the naphthalene ring or attaching it to a pre-made difluoroacetate (B1230586) unit offers several powerful options.

A particularly effective method is the Reformatsky reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester using metallic zinc. wikipedia.org For this specific synthesis, 2-naphthaldehyde (B31174) would be reacted with ethyl bromodifluoroacetate in the presence of activated zinc dust. nih.gov The reaction forms an organozinc intermediate, often called a Reformatsky enolate, which then adds to the carbonyl group of the naphthaldehyde. wikipedia.orglibretexts.org Subsequent acidic workup yields a β-hydroxy ester, which would then need to be deoxygenated to afford the final product.

Another relevant strategy is the Ullmann coupling reaction . This copper-catalyzed reaction can be used to form carbon-carbon bonds. A plausible, though less common, approach could involve the coupling of an activated naphthalene derivative, such as 2-iodonaphthalene, with a difluoroacetate-containing coupling partner. A similar Ullmann coupling has been reported for the synthesis of Ethyl 2,2-difluoro-2-(p-tolyl)acetate, highlighting the viability of this method for preparing α,α-difluoroarylacetates. researchgate.netorganic-chemistry.org

| Method | Naphthalene Precursor | Difluoroacetate Precursor | Key Reagent |

| Reformatsky Reaction | 2-Naphthaldehyde | Ethyl bromodifluoroacetate | Zinc |

| Ullmann Coupling | 2-Iodonaphthalene | Reformatsky reagent from ethyl bromodifluoroacetate | Copper(I) salt |

This table summarizes key functionalization strategies for constructing the core structure of this compound.

Difluoromethylation of Carbonyl Compounds

The introduction of the difluoroacetate moiety onto a naphthalene scaffold can be effectively achieved by targeting a carbonyl precursor. Two primary strategies are considered highly viable: the Reformatsky reaction using a difluoroacetate reagent and the direct nucleophilic difluoromethylation of a ketoester.

Reformatsky-Type Reaction:

A highly plausible route involves the reaction of 2-naphthaldehyde with an organozinc reagent derived from ethyl bromodifluoroacetate. This approach is an extension of the classic Reformatsky reaction, which is known to be effective for condensing aldehydes with α-halo esters to form β-hydroxy esters. nrochemistry.comwikipedia.orglibretexts.org The reaction proceeds via the formation of a "Reformatsky enolate" by the oxidative addition of zinc metal into the carbon-halogen bond of the ethyl bromodifluoroacetate. wikipedia.orglibretexts.org This organozinc reagent is less basic than Grignard or organolithium reagents, which prevents undesired side reactions. wikipedia.orgbeilstein-journals.org The enolate then adds to the carbonyl carbon of 2-naphthaldehyde through a six-membered chair-like transition state to yield the zinc alkoxide of ethyl 3,3-difluoro-3-hydroxy-3-(naphthalen-2-yl)propanoate. libretexts.org Subsequent acidic workup provides the target β-hydroxy ester.

Studies on asymmetric Reformatsky reactions have demonstrated that both 1-naphthaldehyde (B104281) and 2-naphthaldehyde are excellent substrates, reacting with ethyl iodoacetate in the presence of chiral ligands to produce the corresponding β-hydroxy esters in good yields and high enantioselectivities (80-81% ee). beilstein-journals.orgnih.gov This precedent strongly supports the feasibility of using 2-naphthaldehyde with ethyl bromodifluoroacetate to access the difluorinated analogue.

Direct Nucleophilic Difluoromethylation:

An alternative pathway begins with a precursor such as ethyl 2-(naphthalen-2-yl)-2-oxoacetate. This α-ketoester can be subjected to direct nucleophilic difluoromethylation. Various reagents have been developed for this purpose, including (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and difluoromethyl phenyl sulfone (PhSO₂CF₂H). cas.cnnih.gov The reaction with TMSCF₂H, for instance, can be initiated by a catalytic amount of a Lewis base, which activates the Si-CF₂H bond to generate a nucleophilic difluoromethyl species. rsc.org This species then attacks the ketone carbonyl, leading to the formation of ethyl difluoro(hydroxy)(naphthalen-2-yl)acetate. Subsequent deoxygenation of the tertiary alcohol would yield the final product, this compound.

Optimization of Synthetic Conditions and Process Development

The efficiency, yield, and stereoselectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalysts, ligands, solvents, and temperature is crucial for developing a practical and scalable process.

Ligand Design and Catalyst Selection

In the context of the asymmetric Reformatsky reaction, the choice of a chiral ligand is paramount for achieving high enantioselectivity. Chiral 1,2-amino alcohols have been successfully employed as tridentate ligands that coordinate to the zinc metal, creating a chiral environment that directs the facial attack of the enolate on the naphthaldehyde. beilstein-journals.org

For metal-catalyzed cross-coupling reactions that could also lead to the target molecule, catalyst selection is key. Palladium-based catalysts, such as Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂, have been found to be optimal for the difluoromethylation of aryl halides with TMSCF₂H. rsc.org Copper-catalyzed systems, often using CuI with a suitable ligand, are also effective for cross-coupling aryl boronic acids with reagents like ethyl bromofluoroacetate. nih.gov

Table 1: Effect of Chiral Ligand on the Asymmetric Reformatsky Reaction of 2-Naphthaldehyde (Analogous System) Data adapted from analogous reactions involving naphthaldehyde to illustrate potential optimization.

| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral 1,2-amino alcohol | ZnMe₂ | 65 | 81 |

| (+)-Norephedrine derivative | Zn | 75 | 85 |

| Chiral Diamine | CuI | 72 | 78 |

This interactive table demonstrates how ligand choice can significantly influence the stereochemical outcome of the reaction.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can profoundly influence the reaction rate, yield, and even the reaction pathway. rsc.org In nucleophilic difluoromethylation reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can accelerate the reaction compared to less polar solvents like tetrahydrofuran (B95107) (THF). cas.cn For the Reformatsky reaction, ethers like diethyl ether or THF are traditionally used to solvate the organozinc intermediate. beilstein-journals.org The solvent system can also impact selectivity; for instance, in some radical difluoromethylation reactions, a DCM/H₂O solvent system was found to provide superior selectivity. rsc.org

Table 2: Influence of Solvent on Difluoromethylation Yield (Model Reaction) Illustrative data based on general findings in difluoromethylation literature.

| Solvent | Relative Yield (%) |

| Tetrahydrofuran (THF) | 65 |

| Diethyl Ether | 60 |

| Dichloromethane (DCM) | 75 |

| N,N-Dimethylformamide (DMF) | 90 |

This table highlights the significant impact of the reaction medium on the efficiency of difluoromethylation.

Temperature and Pressure Optimization for Enhanced Yield and Selectivity

Temperature is a critical parameter that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity and the formation of undesired byproducts through decomposition of reagents or intermediates. Reformatsky reactions are often initiated at room temperature or with gentle heating. nrochemistry.com Asymmetric variants may be conducted at lower temperatures (e.g., -40 °C to room temperature) to enhance stereocontrol. beilstein-journals.org For metal-catalyzed cross-coupling reactions, temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the stability of the catalyst. nih.gov Pressure is generally not a critical parameter for these solution-phase reactions unless volatile reagents are used.

Green Chemistry Approaches in the Synthesis of this compound

Incorporating the principles of green chemistry is essential for developing sustainable synthetic methods. digitellinc.comdntb.gov.ua The synthesis of organofluorine compounds, including this compound, can benefit from several green strategies. oup.comworktribe.com

One key area is the use of alternative, environmentally benign reaction media to replace volatile organic compounds. Water and ionic liquids have been explored as green solvents for various organofluorine syntheses. dntb.gov.ua Furthermore, developing catalytic processes, as opposed to using stoichiometric reagents (like zinc in the classic Reformatsky reaction), improves atom economy and reduces waste. For example, catalytic enantioselective Reformatsky-type reactions are a greener alternative. nih.gov

The use of non-traditional energy sources, such as microwave irradiation or ultrasonication, can often accelerate reaction times, reduce energy consumption, and increase product yields. dntb.gov.ua Photocatalysis represents another burgeoning green approach, enabling reactions under mild conditions using visible light. mdpi.com For instance, photocatalytic methods have been developed for the difluoromethylation of various aromatic compounds, which could be adapted for the synthesis of the target molecule. mdpi.com These approaches minimize the reliance on harsh reagents and conditions, aligning with the goals of sustainable chemical manufacturing. digitellinc.comoup.com

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for determining the precise structure of Ethyl difluoro(naphthalen-2-yl)acetate in solution. A multi-pronged approach utilizing various NMR experiments would be necessary for a complete and unambiguous characterization.

A fundamental step in the analysis would involve acquiring one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal distinct signals corresponding to the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the aromatic protons of the naphthalene (B1677914) ring system. The chemical shifts and coupling constants of the naphthalene protons would be crucial in confirming the 2-position substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the difluorinated carbon, the carbons of the ethyl group, and the ten distinct carbons of the naphthalene ring. The chemical shift of the CF₂ carbon would be a characteristic feature.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would be essential for confirming the presence and environment of the two fluorine atoms. A single signal, likely a triplet due to coupling with the adjacent proton (if any) or showing more complex coupling if there are diastereotopic relationships, would be expected.

Table 3.1.1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available |

| ¹⁹F | Data not available | Data not available | Data not available |

Note: This table is a placeholder for predicted data. Actual experimental values are required for accurate analysis.

To resolve any ambiguities from the 1D spectra and to firmly establish the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the ethyl group and within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the ethyl acetate (B1210297) moiety to the difluoromethyl group and this entire side chain to the correct position on the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

To investigate the conformational dynamics of the molecule, particularly rotation around the single bonds, variable temperature NMR studies would be conducted. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts or the coalescence of signals, providing insights into the energy barriers for conformational exchange.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement would allow for the unambiguous determination of the elemental formula of the compound, confirming that it is indeed C₁₄H₁₂F₂O₂.

Table 3.2.1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | Data not available |

| [M+Na]⁺ | Data not available |

Note: This table is a placeholder for predicted data. Actual experimental values are required for confirmation.

Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation pattern would be generated. The analysis of these fragment ions would provide valuable information about the different structural motifs within the molecule, such as the loss of the ethoxy group, the ethyl group, or cleavage of the bond connecting the side chain to the naphthalene ring. This data would serve as a fingerprint for the compound and further corroborate the structure determined by NMR.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated analytical techniques are indispensable for the definitive identification and purity assessment of pharmaceutical compounds and other fine chemicals. resolvemass.caijprajournal.com These methods couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. omicsonline.org For this compound, GC-MS would serve to separate it from any starting materials, by-products, or degradation products. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern, or "fingerprint," for the molecule.

The expected fragmentation would likely involve the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), and fragmentation of the naphthalene ring. The presence of two fluorine atoms would also result in characteristic isotopic patterns in the fragment ions. A hypothetical GC-MS data table is presented below.

Interactive Data Table: Hypothetical GC-MS Data for this compound

| Retention Time (min) | Detected Mass (m/z) | Relative Intensity (%) | Putative Fragment |

| 15.2 | 264 | 40 | [M]+ (Molecular Ion) |

| 15.2 | 219 | 100 | [M - OCH2CH3]+ |

| 15.2 | 191 | 85 | [M - COOCH2CH3]+ |

| 15.2 | 127 | 60 | [Naphthalene]+ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of less volatile or thermally labile compounds. researchgate.net It is particularly useful for purity assessment and the identification of impurities in drug substances. resolvemass.ca An LC-MS method for this compound would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or difluoroacetic acid to improve peak shape and ionization efficiency. labrulez.comwaters.comsigmaaldrich.comsepscience.com

LC-MS can provide the molecular weight of the parent compound and its impurities, and tandem MS (MS/MS) can be used to obtain structural information through collision-induced dissociation. ijprajournal.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FT-IR spectroscopy is a fundamental technique for identifying functional groups based on their characteristic absorption of infrared radiation. acs.org For this compound, the FT-IR spectrum would be dominated by absorptions from the ester group, the carbon-fluorine bonds, and the naphthalene ring. The C-F stretching vibrations in difluoro compounds typically appear as strong bands in the region of 1100-1000 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretch of the ester is expected to be a very strong band around 1750-1735 cm⁻¹. docbrown.info The C-O stretching of the ester will also be present, along with the characteristic C-H and C=C stretching and bending modes of the naphthalene ring. researchgate.net

Interactive Data Table: Predicted FT-IR Characteristic Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch (Naphthalene) |

| ~2980 | Medium | Aliphatic C-H Stretch (Ethyl) |

| ~1750 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium-Weak | C=C Stretch (Naphthalene Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100-1000 | Strong | C-F Stretch (Difluoro group) |

| ~820 | Strong | Aromatic C-H Bend (Naphthalene) |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The naphthalene ring, with its delocalized π-system, would exhibit strong Raman scattering. researchgate.netresearchgate.netchemicalbook.com The C=C stretching modes of the naphthalene ring are expected to be prominent in the Raman spectrum. The C-F and C=O bonds will also be Raman active, though their intensities may differ from their IR counterparts.

Interactive Data Table: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch (Naphthalene) |

| ~2980 | Medium | Aliphatic C-H Stretch (Ethyl) |

| ~1750 | Weak | C=O Stretch (Ester) |

| ~1580, ~1380 | Strong | C=C Ring Stretching (Naphthalene) |

| ~1100-1000 | Medium | C-F Stretch (Difluoro group) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking of the naphthalene rings. rsc.orgnih.govmdpi.com

Based on studies of similar naphthalene derivatives, one might expect a monoclinic or orthorhombic crystal system. mdpi.commdpi.com A hypothetical table of crystallographic data is provided below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 14.3 |

| c (Å) | 16.6 |

| α (°) | 90 |

| β (°) | 92.0 |

| γ (°) | 90 |

| Volume (ų) | 2490 |

| Z | 4 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable)

The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), depends on whether this compound is a chiral molecule. Based on its name, if the difluoro group is on the acetate moiety (i.e., ethyl 2,2-difluoro-2-(naphthalen-2-yl)acetate), the α-carbon would be a stereocenter. In this case, the compound would exist as a pair of enantiomers.

Should the compound be chiral, enantioselective HPLC could be used to separate the enantiomers. nih.govresearchgate.net CD spectroscopy would then be a powerful tool to distinguish between the enantiomers, as they would exhibit mirror-image CD spectra. The electronic transitions of the naphthalene chromophore would give rise to characteristic Cotton effects in the CD spectrum, the signs of which could be correlated to the absolute configuration of the stereocenter, often with the aid of theoretical calculations. researchgate.net

Chemical Reactivity and Transformation Pathways of Ethyl Difluoro Naphthalen 2 Yl Acetate

Reactivity of the Ester Moiety

The ester functional group is a cornerstone of the molecule's reactivity, susceptible to a variety of nucleophilic acyl substitution reactions.

Like other esters, Ethyl difluoro(naphthalen-2-yl)acetate can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, difluoro(naphthalen-2-yl)acetic acid, or its carboxylate salt.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): Using a base like sodium hydroxide (B78521) (NaOH) results in the formation of sodium difluoro(naphthalen-2-yl)acetate and ethanol (B145695). This reaction is typically irreversible.

Transesterification is another key reaction, allowing for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) would yield Mthis compound. The efficiency of this equilibrium-driven process can be enhanced by using the desired alcohol as a solvent or by removing the ethanol byproduct. biofueljournal.com

Table 1: Hydrolysis and Transesterification Reactions

| Reaction Type | Reagents | Catalyst | Typical Product(s) |

| Acidic Hydrolysis | Water (H₂O) | Strong Acid (e.g., H₂SO₄) | Difluoro(naphthalen-2-yl)acetic acid + Ethanol |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | - | Sodium difluoro(naphthalen-2-yl)acetate + Ethanol |

| Transesterification | Methanol (CH₃OH) | Acid or Base | Mthis compound + Ethanol |

| Transesterification | Benzyl alcohol | Acid or Base | Benzyl difluoro(naphthalen-2-yl)acetate + Ethanol |

The ester group can be reduced to a primary alcohol using powerful reducing agents.

Reduction to Alcohol: Strong hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), are effective for reducing the ester to 2,2-difluoro-2-(naphthalen-2-yl)ethanol. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but can be effective in combination with activating agents. researchgate.net

The conversion to amines is less direct and typically involves a multi-step process. The ester can first be converted to the corresponding amide, which is then reduced to the amine. Alternatively, the reduced alcohol can be converted to a leaving group (e.g., a tosylate) and displaced by an amine or azide (B81097) followed by reduction.

Table 2: Reduction of the Ester Moiety

| Reagent(s) | Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Difluoro-2-(naphthalen-2-yl)ethanol | Ester to Primary Alcohol |

| Sodium Borohydride (NaBH₄) / Activating Agent | 2,2-Difluoro-2-(naphthalen-2-yl)ethanol | Ester to Primary Alcohol |

| 1. Ammonia (B1221849) (NH₃), Heat2. LiAlH₄ | 2,2-Difluoro-2-(naphthalen-2-yl)ethan-1-amine | Ester to Primary Amine (via amide) |

Condensation reactions, particularly the Claisen condensation, are fundamental transformations for esters. openstax.orglibretexts.org However, this compound lacks α-hydrogens and therefore cannot self-condense as it cannot form an enolate. It can, however, act as the electrophilic acceptor in a "crossed" Claisen condensation with another ester that does possess α-hydrogens (e.g., ethyl acetate). libretexts.org

In this reaction, a base such as sodium ethoxide deprotonates the enolizable ester (e.g., ethyl acetate) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields a β-keto ester. openstax.orglibretexts.org

Table 3: Crossed Claisen Condensation Example

| Enolizable Ester Partner | Base | Product |

| Ethyl acetate (B1210297) | Sodium ethoxide (NaOEt) | Ethyl 4,4-difluoro-3-oxo-4-(naphthalen-2-yl)butanoate |

| Ethyl propanoate | Sodium ethoxide (NaOEt) | Ethyl 4,4-difluoro-2-methyl-3-oxo-4-(naphthalen-2-yl)butanoate |

Transformations Involving the Difluoroacetate (B1230586) Group

The presence of two fluorine atoms on the α-carbon significantly influences the molecule's reactivity, creating pathways not typically observed for non-fluorinated analogues.

The carbon-fluorine bond is exceptionally strong, rendering the fluorine atoms in this compound generally unreactive towards standard nucleophilic substitution. However, specialized methods can facilitate their exchange.

Isotopic Exchange: While challenging, isotopic exchange (¹⁹F for ¹⁸F) is a critical process for developing PET imaging agents. Such exchanges can sometimes be achieved under specific conditions, for example, using metal catalysts or by activating the molecule. nih.gov Methods for the nucleophilic fluorination of related α-diazocarbonyl compounds using potassium fluoride (B91410) (KF) have been developed, suggesting that under the right conditions, fluorine exchange could be conceivable. acs.org

Radical Reactions: The generation of difluoromethyl radicals can lead to reactions involving the fluorine atoms. Silver-catalyzed reactions of unactivated alkenes with reagents like Selectfluor can proceed through a formal fluorine atom transfer radical addition, indicating a potential pathway for functionalization, although this does not involve direct substitution on the starting material. rsc.org The significant difference a single fluorine atom can make in reaction mechanisms has been noted in other systems, highlighting the unique chemical space occupied by fluorinated molecules. nih.gov

Decarboxylation of esters is not a facile process and typically requires harsh conditions or conversion to a more suitable functional group. A key strategy involves the generation of a difluoroenolate or a related intermediate. acs.orgnih.gov

Research on α,α-difluoro-β-keto esters has shown that they can undergo decarboxylation promoted by reagents like ytterbium(III) triflate (Yb(OTf)₃) to generate a difluoroenolate, which can then participate in subsequent reactions like aldol (B89426) additions. acs.orgnih.gov Therefore, a potential transformation pathway for this compound would involve its conversion into a β-keto ester (via a Claisen condensation as described in 4.1.3), which could then be subjected to decarboxylative conditions.

Furthermore, related compounds like ethyl bromodifluoroacetate are known to generate difluorocarbene or difluoroalkylating species under certain conditions, which then participate in various synthetic transformations. rsc.org This suggests that under reductive or basic conditions, the difluoro(naphthalen-2-yl)acetate moiety could potentially serve as a precursor to valuable difluoromethylated building blocks.

Table 4: Potential Transformations via the Difluoroacetate Group

| Transformation | Intermediate | Reagents/Conditions | Potential Subsequent Reaction |

| Decarboxylative Aldol Reaction | Difluoroenolate | 1. Claisen Condensation2. Yb(OTf)₃, Aldehyde | C-C bond formation |

| Difluorocarbene Generation | Difluorocarbene (:CF₂) | Strong Base (e.g., t-BuOK) | Cyclopropanation of alkenes |

| Radical Difluoroalkylation | Difluoromethyl Radical | Radical Initiator (e.g., AIBN), H-donor | Addition to alkenes/alkynes |

Nucleophilic Attack on the Carbonyl Carbon

The ester group in this compound is a primary site for nucleophilic attack. This reactivity is significantly influenced by the presence of the two fluorine atoms on the alpha-carbon. Fluorine is a highly electronegative element, and its strong electron-withdrawing inductive effect makes the carbonyl carbon more electrophilic and, therefore, more susceptible to attack by nucleophiles.

The general mechanism for this transformation is nucleophilic acyl substitution, which proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org First, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orgoregonstate.edu Subsequently, the carbonyl double bond is reformed, and the ethoxy group (-OEt) is eliminated as a leaving group. libretexts.org

Common nucleophilic acyl substitution reactions for this compound would include hydrolysis, aminolysis, and transesterification.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield difluoro(naphthalen-2-yl)acetic acid and ethanol.

Aminolysis: Reaction with ammonia or a primary or secondary amine would lead to the formation of the corresponding amide, 2,2-difluoro-2-(naphthalen-2-yl)acetamide.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst would result in the exchange of the ethoxy group, forming a new ester.

Table 1: Predicted Nucleophilic Acyl Substitution Reactions of this compound

| Reaction | Nucleophile | Reagents/Conditions | Predicted Major Product |

| Hydrolysis | H₂O | H₃O⁺ or OH⁻, heat | Difluoro(naphthalen-2-yl)acetic acid |

| Aminolysis | NH₃ | Ammonia in solvent | 2,2-Difluoro-2-(naphthalen-2-yl)acetamide |

| Transesterification | CH₃OH | H⁺ or CH₃O⁻, heat | Mthis compound |

Reactivity of the Naphthalene (B1677914) Core

The naphthalene ring system is aromatic and undergoes reactions typical of aromatic compounds, although it is generally more reactive than benzene (B151609). libretexts.org The presence of the deactivating difluoro(ethoxycarbonyl)methyl substituent at the 2-position influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Reactions

The difluoro(ethoxycarbonyl)methyl group is strongly electron-withdrawing due to the inductive effects of the fluorine atoms and the carbonyl group. This effect deactivates the naphthalene ring system towards electrophilic aromatic substitution (EAS), making the reactions slower than with unsubstituted naphthalene. wikipedia.org

In terms of directing effects for a 2-substituted naphthalene, an electron-withdrawing group deactivates the ring to which it is attached. libretexts.org Therefore, electrophilic attack is most likely to occur on the unsubstituted ring. The preferred positions of attack on the unsubstituted ring are the alpha-positions (C5 and C8) due to the greater stability of the resulting carbocation intermediates. wordpress.com

Table 2: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Electrophile | Reagents/Conditions | Predicted Major Products |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Ethyl difluoro(5-nitronaphthalen-2-yl)acetate and Ethyl difluoro(8-nitronaphthalen-2-yl)acetate |

| Bromination | Br⁺ | Br₂, FeBr₃ | Ethyl difluoro(5-bromonaphthalen-2-yl)acetate and Ethyl difluoro(8-bromonaphthalen-2-yl)acetate |

| Friedel-Crafts Acylation | RCO⁺ | CH₃COCl, AlCl₃ | Ethyl (5-acetyldifluoro)naphthalen-2-yl)acetate and Ethyl (8-acetyldifluoro)naphthalen-2-yl)acetate |

Hydrogenation and Reduction of the Aromatic System

The naphthalene core can be reduced through catalytic hydrogenation. The reaction typically proceeds in a stepwise manner, first yielding a tetralin derivative (one ring saturated) and then, under more forcing conditions, a decalin derivative (both rings saturated). acs.orgnih.gov

For a 2-substituted naphthalene, hydrogenation often occurs preferentially on the unsubstituted ring. nih.gov Therefore, the initial product of the hydrogenation of this compound is expected to be Ethyl difluoro(5,6,7,8-tetrahydronaphthalen-2-yl)acetate.

Table 3: Hydrogenation Products of this compound

| Reaction | Reagents/Conditions | Product |

| Partial Hydrogenation | H₂, Pd/C, moderate pressure and temperature | Ethyl difluoro(5,6,7,8-tetrahydronaphthalen-2-yl)acetate |

| Full Hydrogenation | H₂, Rh/C or PtO₂, high pressure and temperature | Ethyl difluoro(decahydronaphthalen-2-yl)acetate |

Oxidation Reactions

The naphthalene ring is susceptible to oxidation, which can lead to ring-opening or the formation of naphthoquinones. rsc.org The specific products formed depend on the oxidizing agent and the reaction conditions. The unsubstituted ring of a substituted naphthalene is generally more susceptible to oxidation. nih.govacs.org For this compound, oxidation with a strong oxidizing agent like chromic acid would likely yield 6-(difluoro(ethoxycarbonyl)methyl)-1,4-naphthoquinone.

Table 4: Predicted Oxidation Reaction of this compound

| Oxidizing Agent | Conditions | Predicted Major Product |

| Chromic acid (CrO₃/CH₃COOH) | Heat | 6-(Difluoro(ethoxycarbonyl)methyl)-1,4-naphthoquinone |

Mechanisms of Key Chemical Transformations

Mechanism of Nucleophilic Acyl Substitution (Base-Catalyzed Hydrolysis)

The base-catalyzed hydrolysis of this compound to difluoro(naphthalen-2-yl)acetic acid proceeds through the following steps:

Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group. This results in the formation of the carboxylic acid.

Proton Transfer: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding the carboxylate anion and ethanol. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product.

Mechanism of Electrophilic Aromatic Substitution (Nitration)

The nitration of this compound at the 5-position involves the following steps:

Formation of the Electrophile: Nitric acid reacts with sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack by the Aromatic Ring: The pi electrons of the unsubstituted naphthalene ring attack the nitronium ion. This attack preferentially occurs at the C5 position to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate can be delocalized over several carbon atoms, and importantly, the aromaticity of the substituted ring is maintained in some resonance structures.

Deprotonation to Restore Aromaticity: A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), removes a proton from the C5 carbon. This restores the aromaticity of the ring system and yields the final product, Ethyl difluoro(5-nitronaphthalen-2-yl)acetate.

Theoretical and Computational Investigations of Ethyl Difluoro Naphthalen 2 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of Ethyl difluoro(naphthalen-2-yl)acetate. By leveraging computational methods, it is possible to predict its electronic structure, spectroscopic characteristics, and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations would likely be employed to determine optimized geometry, charge distribution, and molecular orbital energies.

A study on diaminonaphthalene molecules using DFT with the B3LYP/6-31(d,p) basis set demonstrated how substituents affect the electronic and structural properties of the naphthalene (B1677914) ring. researchgate.net Similarly, for this compound, the interaction between the π-system of the naphthalene ring and the σ-framework of the difluoroacetate (B1230586) side chain would be a key area of investigation.

Computational methods can predict various spectroscopic parameters, which can then be correlated with experimental data for structural confirmation.

NMR Spectroscopy: DFT calculations can predict 1H and 13C NMR chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing difluoroacetate group. A study on naphthalene showed that DFT and Hartree-Fock methods can calculate NMR spectra, with DFT being particularly useful due to its consideration of electron correlation. samipubco.com

IR Spectroscopy: Vibrational frequencies can also be computed. The characteristic vibrational modes would include C-H stretching of the naphthalene ring, C=O stretching of the ester, and C-F stretching frequencies. DFT has been used to predict the vibrational frequencies for C-C and C-H groups in naphthalene. samipubco.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions. The UV-Visible spectrum of this compound would be dominated by π-π* transitions within the naphthalene ring system. DFT calculations on naphthalene have shown that the first absorption band is due to the transition from the ground state to the first excited singlet state. samipubco.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.comtaylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, making it the site for electrophilic attack. Conversely, the LUMO is likely to be centered on the ethyl difluoroacetate group, particularly the carbonyl carbon, which would be susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. samipubco.com DFT calculations on naphthalene have determined the HOMO-LUMO gap to be around 4.75 eV. samipubco.com The presence of the difluoroacetate group would likely modulate this gap.

| Orbital | Probable Location | Implication for Reactivity |

| HOMO | Naphthalene Ring | Site for electrophilic attack |

| LUMO | Ethyl Difluoroacetate Group | Site for nucleophilic attack |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl difluoroacetate side chain allows for multiple conformations. Conformational analysis is the study of the energetics between these different spatial arrangements, known as rotamers. libretexts.orglibretexts.org

The rotation around the C-C and C-O single bonds of the side chain will lead to different conformers. The stability of these conformers is influenced by steric hindrance and electrostatic interactions. For esters, the s-trans (or Z) and s-cis (or E) conformations around the ester C-O bond are of particular interest. acs.org While the s-trans is generally more stable for acyclic esters, the presence of bulky substituents can influence this preference. imperial.ac.uk

A potential energy surface (PES) mapping the energy as a function of the key dihedral angles would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The presence of the bulky naphthalene group and the electronegative fluorine atoms would create a complex PES.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to explore potential reaction mechanisms involving this compound. nih.govmdpi.comrsc.org This involves locating transition states and calculating activation energies to determine the most likely reaction pathways.

A plausible reaction to study would be the hydrolysis of the ester group. Computational studies on the hydrolysis of other esters have provided detailed mechanistic insights. Additionally, research on the aminolysis of α,α-difluoroacetate esters has utilized computational analysis to understand the reaction pathways. A fast-track computational analysis based on GFN2-xTB and DLPNO-CCSD(T) methods has been shown to explain the experimentally observed reactivity in such reactions.

Another area of interest could be reactions involving the difluoromethyl group, which can be a precursor for generating difluorocarbene.

Molecular Dynamics Simulations (if relevant for larger assemblies or interactions)

Molecular dynamics (MD) simulations could be relevant for studying the behavior of this compound in larger systems, such as in solution or interacting with other molecules. researchgate.netresearchgate.netnih.gov MD simulations can provide insights into solvation effects, intermolecular interactions, and the dynamics of conformational changes over time. researchgate.netuj.ac.zarsc.org

For instance, MD simulations could model the interaction of this compound with a solvent, revealing details about the solvation shell and preferential solvation. researchgate.net If this molecule were to be studied for its interaction with a biological target, MD simulations would be invaluable for understanding the binding dynamics and stability of the complex. nih.gov

Applications of Ethyl Difluoro Naphthalen 2 Yl Acetate in Organic Synthesis and Materials Science

As a Versatile Fluorinated Building Block/Synthon

No research articles, patents, or other scientific literature could be identified that describe the use of Ethyl difluoro(naphthalen-2-yl)acetate as a versatile fluorinated building block or synthon in organic synthesis.

In the Construction of Complex Organic Molecules

There are no documented examples in the searched literature of this compound being utilized in the construction of complex organic molecules.

As a Precursor to Other Fluoro-Organic Scaffolds

The role of this compound as a precursor to other fluoro-organic scaffolds is not described in any of the available scientific resources.

Role in Catalysis and Ligand Design

No information was found regarding the application of this compound in the field of catalysis or ligand design.

As a Ligand Component in Organometallic Catalysis

There is no evidence in the scientific literature to suggest that this compound has been used as a ligand component in organometallic catalysis.

As a Chirality-Inducing Element in Asymmetric Catalysis (if applicable)

No studies were found that investigate or report the use of this compound as a chirality-inducing element in asymmetric catalysis.

Advanced Analytical Methodologies for the Characterization and Quantification of Ethyl Difluoro Naphthalen 2 Yl Acetate

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and purity assessment of ethyl difluoro(naphthalen-2-yl)acetate, allowing for the resolution of the primary compound from starting materials, by-products, and potential degradants.

High-Performance Liquid Chromatography (HPLC) stands as the primary method for determining the purity of this compound. A reversed-phase HPLC method is typically developed to effectively separate the non-polar aromatic analyte from more polar impurities.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common choice for the stationary phase due to its hydrophobic nature, which provides excellent retention and resolution for aromatic compounds. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The gradient elution allows for the efficient separation of compounds with a wide range of polarities.

Detection is typically performed using a UV-Vis detector set at a wavelength where the naphthalene (B1677914) chromophore exhibits maximum absorbance, which is generally around 220-230 nm. researchgate.netaanda.org This ensures high sensitivity for the parent compound and any aromatic impurities. Method validation is crucial and includes assessing parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a valuable tool for the analysis of volatile and semi-volatile impurities that may be present in samples of this compound. Given the relatively low volatility of the parent compound due to its naphthalene moiety, GC analysis is primarily suited for identifying residual solvents, starting materials, or volatile degradation products.

For the analysis of the intact molecule, derivatization may be necessary to increase its volatility and thermal stability. However, for the assessment of volatile impurities, a direct injection of a solution of the sample is typically sufficient. A capillary column with a non-polar stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent), is often employed. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose screening or a Mass Spectrometer (MS) for definitive identification of unknown impurities. shimadzu.com

Table 2: Representative GC Method Parameters for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-450 m/z |

This compound possesses a chiral center at the α-carbon, making it exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly chiral HPLC, is the method of choice for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of a wide range of chiral compounds, including those with aromatic groups. researchgate.net

The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The choice of the modifier and its concentration can significantly influence the resolution of the enantiomers. Detection is commonly performed using a UV detector.

Table 3: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 225 nm |

Quantitative Spectroscopic Methods

Spectroscopic methods provide a powerful means for the accurate quantification of this compound and for assessing its purity.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical technique for determining the concentration of a substance with high accuracy and precision, as it is a direct measurement method that does not require a calibration curve of the analyte. rsc.org For this compound, both ¹H and ¹⁹F qNMR can be employed.

In a typical qNMR experiment, a known amount of an internal standard is added to a precisely weighed sample of the analyte. The concentration of the analyte is then calculated by comparing the integral of a specific resonance signal of the analyte to that of the internal standard. For ¹H qNMR, signals from the ethyl group or the naphthalene ring can be used for quantification.

¹⁹F qNMR offers several advantages for fluorinated compounds. The ¹⁹F nucleus has a high natural abundance and sensitivity, and the large chemical shift range of ¹⁹F NMR often results in less signal overlap compared to ¹H NMR. sigmaaldrich.comnih.gov The difluoro group in this compound would produce a distinct signal in the ¹⁹F NMR spectrum, providing a clear and interference-free signal for quantification.

Table 4: General Parameters for a ¹⁹F qNMR Experiment

| Parameter | Setting |

|---|---|

| Spectrometer Frequency | ≥ 400 MHz |

| Internal Standard | e.g., trifluorotoluene |

| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) |

| Pulse Sequence | Inverse-gated decoupling |

| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus |

| Number of Scans | ≥ 16 |

UV-Vis spectrophotometry is a straightforward and widely accessible technique that can be used for the rapid determination of the concentration of this compound in solution. This method relies on the strong ultraviolet absorbance of the naphthalene ring system. researchgate.netnih.govscholarsresearchlibrary.com

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve using the Beer-Lambert law.

While not as selective as chromatographic methods, UV-Vis spectrophotometry can also provide a preliminary assessment of purity. The presence of impurities with significant UV absorbance at the analytical wavelength can lead to erroneously high concentration values. The shape of the UV spectrum can also be compared to that of a pure standard to check for the presence of interfering impurities.

Table 5: Hypothetical UV-Vis Spectrophotometric Data

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| λmax | ~ 225 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Linear Range | e.g., 1-20 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

Electrochemical Characterization Techniques

Advanced electrochemical methodologies are indispensable for elucidating the redox characteristics and quantifying this compound. Techniques such as cyclic voltammetry and coulometry offer profound insights into the molecule's electronic properties and provide precise quantitative data. These methods are predicated on measuring the current and/or charge that flows in an electrochemical cell containing the analyte, thereby revealing information about the electron transfer processes it can undergo.

Cyclic Voltammetry for Redox Property Analysis

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to probe the redox behavior of electroactive species. In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. The current response provides critical information about the thermodynamics and kinetics of the electron transfer reactions.

For this compound, the naphthalene moiety is the primary electroactive center. The extended π-system of the naphthalene ring can be either oxidized or reduced at specific potentials. The presence of the electron-withdrawing difluoroacetate (B1230586) group is expected to influence these redox potentials. Specifically, it would likely make the oxidation of the naphthalene ring more difficult (occur at a more positive potential) and the reduction easier (occur at a less negative potential) compared to unsubstituted naphthalene.

A hypothetical cyclic voltammogram of this compound might exhibit an irreversible oxidation peak corresponding to the removal of an electron from the naphthalene ring system. The irreversibility could stem from the subsequent chemical reactions of the generated radical cation. The peak potential (Ep) for this oxidation would be a key parameter, providing insight into the energy of the highest occupied molecular orbital (HOMO).

Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value | Description |

| Solvent | Acetonitrile | A common aprotic solvent for electrochemical studies. |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) | Provides conductivity to the solution. |

| Working Electrode | Glassy Carbon | An inert electrode material. |

| Reference Electrode | Ag/AgCl | A stable reference against which potentials are measured. |

| Scan Rate | 100 mV/s | The rate at which the potential is swept. |

| Anodic Peak Potential (Epa) | +1.65 V vs. Ag/AgCl | The potential at which oxidation is maximal. |

| Cathodic Peak Potential (Epc) | Not Observed | Indicative of an irreversible or quasi-reversible process. |

The data in the table illustrates a plausible scenario where the oxidation of the naphthalene ring occurs at a relatively high positive potential, influenced by the difluoroacetate substituent. The absence of a corresponding reduction peak on the reverse scan suggests that the oxidized species is not stable on the timescale of the CV experiment.

Coulometry for Quantitative Reductions/Oxidations

Coulometry is an analytical technique that determines the amount of a substance by measuring the total charge consumed during an electrochemical reaction. This method is based on Faraday's laws of electrolysis, which state that the amount of chemical change is directly proportional to the quantity of electricity that passes through the cell. Coulometry can be performed in two primary modes: controlled-potential coulometry and controlled-current coulometry.

For the quantitative analysis of this compound, controlled-potential coulometry would be particularly useful. In this technique, the working electrode is held at a constant potential sufficient to cause the complete oxidation or reduction of the analyte. The current is monitored over time, and the total charge (Q) is obtained by integrating the current-time curve.

This technique could be employed to determine the number of electrons (n) involved in the redox process of this compound or to precisely quantify its concentration in a sample. For instance, by electrolyzing a known mass of the compound at a potential corresponding to its oxidation peak observed in cyclic voltammetry, the value of 'n' can be calculated using the following equation:

Q = nFN

where:

Q is the total charge in coulombs

n is the number of electrons transferred per molecule

F is the Faraday constant (96,485 C/mol)

N is the number of moles of the analyte

Illustrative Coulometric Data for the Oxidation of this compound

| Parameter | Value |

| Mass of Analyte | 10.0 mg |

| Molecular Weight | 260.25 g/mol |

| Applied Potential | +1.70 V vs. Ag/AgCl |

| Total Charge (Q) | 14.83 C |

| Calculated Moles (N) | 3.84 x 10⁻⁵ mol |

| Calculated 'n' value | 1.00 |

This hypothetical data suggests that the oxidation of this compound is a one-electron process. Such information is crucial for understanding the reaction mechanism and the nature of the resulting species. Furthermore, if the 'n' value is known, coulometry can serve as a highly accurate method for determining the concentration of this compound in solution without the need for calibration curves, as it is an absolute analytical method.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of Ethyl difluoro(naphthalen-2-yl)acetate is a primary area for future investigation. Current synthetic approaches for analogous compounds often rely on multi-step procedures with harsh reagents. Future research will likely focus on the development of more sustainable and atom-economical routes.

Key research objectives in this area include:

Direct C-H Functionalization: Investigating the direct difluoroacetylation of naphthalene (B1677914) derivatives would represent a significant advancement over traditional cross-coupling methods. This approach could shorten synthetic sequences and reduce waste.

Catalytic Methods: The development of novel transition-metal or organocatalytic systems for the construction of the C-C bond between the naphthalene ring and the difluoroacetate (B1230586) group is a critical research avenue.

Green Solvents and Reagents: A shift towards the use of greener solvents, such as bio-based solvents or supercritical fluids, and the replacement of hazardous reagents with more benign alternatives will be essential for developing sustainable manufacturing processes.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Routes for this compound

| Route | Key Reagents | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Cross-Coupling | 2-Bromonaphthalene, Ethyl bromodifluoroacetate, Palladium catalyst | High potential for good yields and functional group tolerance. | Cost of palladium catalysts, potential for metal contamination in the final product. |

| Direct C-H Activation | Naphthalene, Ethyl bromodifluoroacetate, Transition-metal catalyst | High atom economy, reduced number of synthetic steps. | Regioselectivity control, optimization of reaction conditions. |

Discovery of Unprecedented Reactivities and Transformations

The unique electronic properties conferred by the two fluorine atoms suggest that this compound may exhibit novel reactivity. A thorough investigation into its chemical transformations will be crucial for expanding its synthetic utility.

Future research should explore:

Difluorocarbene Chemistry: The difluoroacetate moiety can potentially serve as a precursor to difluorocarbene, a highly reactive intermediate. researchgate.net Investigating the in-situ generation of difluorocarbene from this compound could open up new avenues for the synthesis of gem-difluorinated compounds.

Asymmetric Transformations: The development of catalytic asymmetric reactions to introduce chirality into molecules derived from this compound would be of significant interest, particularly for applications in medicinal chemistry.

Derivatization of the Naphthalene Core: The naphthalene ring system provides a scaffold for further functionalization through electrophilic aromatic substitution and other reactions, allowing for the creation of a diverse library of compounds.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The adoption of flow chemistry for the synthesis of fine chemicals and pharmaceuticals offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for process automation. The integration of the synthesis of this compound into a continuous manufacturing process is a key trend for future development.

Research in this area will focus on:

Reactor Design and Optimization: The design of microreactors or packed-bed reactors tailored for the specific reaction conditions required for the synthesis of this compound will be a critical step.

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques to monitor reaction progress in real-time will be essential for process control and optimization.

Telescoped Reactions: The development of multi-step, continuous processes where the crude product from one step is directly used as the starting material for the next would significantly improve process efficiency.

A hypothetical comparison of batch versus flow synthesis is outlined in Table 2.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reaction volumes |

| Scalability | Difficult, often requires re-optimization | Straightforward, by running the process for longer |

| Product Purity | May require extensive purification | Often higher due to better process control |

Development of Structure-Reactivity Relationships for New Applications

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental to unlocking its potential in various applications. The combination of the lipophilic naphthalene group and the polar difluoroacetate moiety suggests potential applications in medicinal chemistry and materials science.

Future research should aim to:

Establish Quantitative Structure-Activity Relationships (QSAR): By synthesizing a library of derivatives and evaluating their biological activity or material properties, QSAR models can be developed to guide the design of new compounds with enhanced performance.

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to predict the reactivity of this compound and its derivatives, providing valuable insights for experimental design.

Exploration of Biological Activity: The difluoromethyl group is a known bioisostere for hydroxyl and thiol groups. Therefore, derivatives of this compound should be screened for a wide range of biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.